molecular formula C19H30BrN3O2 B3706538 2-{4-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol

2-{4-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol

Cat. No.: B3706538
M. Wt: 412.4 g/mol
InChI Key: SUYABQVCTHBAHN-UHFFFAOYSA-N
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Description

2-{4-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol is a complex organic compound that features a piperidine and piperazine ring system The compound is characterized by the presence of a bromine atom and a methoxy group attached to a benzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings.

    Reduction: Reduction reactions can target the bromine atom, potentially converting it to a hydrogen atom.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the piperidine and piperazine rings.

    Reduction: Reduced forms of the compound with the bromine atom replaced by hydrogen.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{4-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: It can be used to study receptor-ligand interactions, given its complex structure and potential binding affinity.

    Industrial Applications: The compound can be used in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-{4-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol is not fully understood. it is believed to interact with specific molecular targets, such as neurotransmitter receptors or enzymes, through its piperidine and piperazine rings. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{4-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol lies in its complex structure, which combines multiple functional groups and ring systems

Properties

IUPAC Name

2-[4-[1-[(5-bromo-2-methoxyphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30BrN3O2/c1-25-19-3-2-17(20)14-16(19)15-22-6-4-18(5-7-22)23-10-8-21(9-11-23)12-13-24/h2-3,14,18,24H,4-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYABQVCTHBAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCC(CC2)N3CCN(CC3)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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